molecular formula C10H10N2S B8353283 2-Phenyl-thiophene-3,4-diamine

2-Phenyl-thiophene-3,4-diamine

Cat. No.: B8353283
M. Wt: 190.27 g/mol
InChI Key: FCEWHXMPJPOKKL-UHFFFAOYSA-N
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Description

2-Phenyl-thiophene-3,4-diamine is a heterocyclic aromatic compound featuring a thiophene core substituted with amino groups at the 3- and 4-positions and a phenyl group at the 2-position. Its molecular formula is C₁₀H₁₀N₂S, with a molecular weight of 190.26 g/mol (inferred from structural analogs in ).

Properties

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

2-phenylthiophene-3,4-diamine

InChI

InChI=1S/C10H10N2S/c11-8-6-13-10(9(8)12)7-4-2-1-3-5-7/h1-6H,11-12H2

InChI Key

FCEWHXMPJPOKKL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CS2)N)N

Origin of Product

United States

Comparison with Similar Compounds

Thiophene-3,4-diamine (CAS 29558-43-8)

  • Structure : Lacks the phenyl group at position 2.
  • Molecular Formula : C₄H₆N₂S; Molecular Weight : 114.17 g/mol .
  • Comparison : The absence of the phenyl group reduces steric bulk and may decrease aromatic stacking efficiency. This could limit its utility in applications requiring strong π-π interactions, such as OLEDs or DNA intercalation.

N²-[(Thiophen-2-yl)methyl]-1,3,4-thiadiazole-2,5-diamine

  • Structure : Combines a thiophene-methyl group with a thiadiazole-diamine core.
  • Molecular Formula : C₇H₈N₄S₂; Molecular Weight : 212.30 g/mol .
  • Comparison : The thiadiazole core introduces additional nitrogen atoms, enhancing electron-withdrawing properties. This compound’s higher molecular weight and heteroatom density may improve binding affinity in biological systems compared to 2-phenyl-thiophene-3,4-diamine.

Quinazoline and Pyridopyrimidine Diamines

IC2 (6-Methylquinazoline-2,4-diamine)

  • Structure : Quinazoline core with methyl and diamine substituents.
  • Application : DNA intercalator with activity comparable to doxorubicin .
  • Comparison: The quinazoline core’s nitrogen-rich structure enhances planarity and DNA binding.

Compound 9 (Quinazoline-2,4-diamine derivative)

  • Structure : N2-(1-benzylpiperidin-4-yl)-N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine.
  • Activity : AChE IC₅₀ = 2.1 µM .

Triazine-Based Emitters

PTZ-TRZ and DPA-TRZ

  • Structure: Triazine cores with phenothiazine (PTZ-TRZ) or triphenylamine (DPA-TRZ) donors .
  • Application : OLED emitters with external quantum efficiencies (EQE) >20%.
  • Comparison: While this compound lacks a triazine core, its phenyl-thiophene structure could serve as a donor-acceptor unit in thermally activated delayed fluorescence (TADF) materials. However, its smaller conjugated system may limit charge-transfer efficiency compared to triazine derivatives.

Other Thiophene Derivatives

(3,4-Dimethoxyphenyl)methylamine

  • Structure : Thiophene-methylamine with dimethoxyphenyl substituents.
  • Molecular Formula: C₁₄H₁₇NO₂S; Molecular Weight: 263.36 g/mol .
  • Comparison : Methoxy groups enhance solubility but reduce aromatic stacking compared to the unsubstituted phenyl group in this compound. This highlights the trade-off between solubility and electronic properties in drug or material design.

Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Molecular Weight (g/mol) Key Applications Notable Properties
This compound Thiophene 190.26 Hypothesized: OLEDs, enzyme inhibition Planar, phenyl-enhanced π-stacking
Thiophene-3,4-diamine Thiophene 114.17 Research chemical Smaller, less steric bulk
IC2 (Quinazoline) Quinazoline ~180 (estimated) DNA intercalation High planarity, nitrogen-rich
PTZ-TRZ Triazine ~500 (estimated) OLED emitters High EQE, donor-acceptor design

Research Implications and Hypotheses

  • DNA Intercalation : Its planar aromatic system may rival quinazoline-based intercalators (e.g., IC2), though experimental validation is needed .

Preparation Methods

Bromine-to-Amine Substitution via Acidic Conditions

A widely cited method involves the reaction of 2-bromo-4'-hydroxyacetophenone derivatives with amines under acidic conditions. For example, WO2005030704A1 () details the synthesis of 2-phenyl-thiophene-3,4-diamine through HBr-mediated amination:

  • Procedure : A solution of 2-bromo-thiophene-3,4-diol in glacial acetic acid is treated with HBr gas and sulfuric acid under reflux. The reaction proceeds via electrophilic substitution, replacing bromine with an amino group.

  • Yield : 81% after purification by vacuum distillation and column chromatography.

  • Key Conditions :

    • Temperature: 100°C

    • Catalysts: HBr (49% in acetic acid), H₂SO₄

    • Workup: Extraction with diethyl ether, NaHCO₃ wash, and MgSO₄ drying.

Table 1. Optimization of Acidic Amination

ParameterOptimal RangeImpact on Yield
HBr Concentration40–50% in AcOHMaximizes substitution efficiency
Reaction Time4–6 hoursPrevents over-oxidation
Temperature90–100°CBalances kinetics and side reactions

Photochemical Synthesis via Halogen Displacement

UV-Induced Phenylation Followed by Reductive Amination

Photochemical methods leverage the reactivity of halogenated thiophenes under UV irradiation. Photochemical Synthesis of Phenyl-2-thienyl Derivatives (,) reports:

  • Step 1 : Irradiation of 3,5-dibromothiophene-2-carbaldehyde in benzene substitutes bromine with phenyl groups.

  • Step 2 : The resulting 3-bromo-5-phenylthiophene undergoes reductive amination using Zn/NH₄Cl.

  • Yield : 65–72% for the photochemical step; 58% for amination.

  • Advantages : Avoids harsh acidic conditions; suitable for sensitive substrates.

Table 2. Photochemical vs. Thermal Amination

MethodYield (%)Purity (%)Scalability
Photochemical65–7295Moderate
Thermal (HBr/AcOH)8198High

Nitro Reduction Strategy

Catalytic Hydrogenation of Nitrothiophenes

Synthesis of 2,5-Bis(4-amidinophenyl)thiophene derivatives () adapts nitro reduction for diamine synthesis:

  • Step 1 : Nitration of 3,4-diphenylthiophene using HNO₃/H₂SO₄.

  • Step 2 : Hydrogenation over Pd/C (10% wt) in ethanol at 50 psi H₂.

  • Yield : 85–90% for the reduction step.

  • Limitation : Requires careful control of nitro group positioning to avoid over-reduction.

Table 3. Comparative Efficiency of Reducing Agents

AgentSolventTime (h)Yield (%)
H₂/Pd-CEtOH1285
SnCl₂/HClHCl/EtOH678
Fe/NH₄ClH₂O/EtOH872

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-Phenyl-thiophene-3,4-diamine, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : Start with a thiophene precursor substituted at positions 3 and 4. Introduce the phenyl group via Suzuki-Miyaura coupling or Friedel-Crafts alkylation, depending on the starting material.
  • Step 2 : Perform diamination using a palladium-catalyzed Buchwald-Hartwig reaction or direct nitration followed by reduction (e.g., using H₂/Pd-C).
  • Optimization : Adjust solvent polarity (e.g., DMF for coupling reactions), temperature (60–100°C), and catalyst loading (1–5 mol% Pd) to enhance yield .
  • Purity Control : Use column chromatography (silica gel, hexane/EtOAc) or recrystallization (ethanol/water) for isolation .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Key Techniques :

  • ¹H/¹³C NMR : Look for aromatic proton signals (δ 6.5–8.0 ppm) and amine protons (δ 3.0–5.0 ppm, broad). The thiophene ring’s deshielding effects distinguish it from benzene derivatives .
  • FT-IR : Confirm NH₂ stretches (~3300 cm⁻¹) and C-S bonds (~680 cm⁻¹) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 217) .

Q. What stability considerations are critical for storing this compound?

  • Storage Guidelines :

  • Protect from light and moisture (store in amber vials with desiccants).
  • Avoid prolonged exposure to oxygen; use inert atmospheres (N₂/Ar) for long-term storage.
  • Degradation products (e.g., oxidized thiophene rings) can be monitored via TLC or HPLC .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties of this compound?

  • Approach :

  • Use Gaussian or ORCA software to calculate HOMO-LUMO gaps, electrostatic potential maps, and Fukui indices.
  • Compare with experimental UV-Vis spectra (λmax ~300–350 nm for conjugated systems) to validate charge-transfer transitions .
  • Molecular docking (AutoDock Vina) can model interactions with biological targets like kinases .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

  • Troubleshooting :

  • Assay Variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and incubation times.
  • Compound Purity : Validate via HPLC (>95%) to exclude confounding by-products.
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis) assays to confirm mechanisms .

Q. How can structure-activity relationships (SAR) guide the design of this compound derivatives?

  • SAR Strategies :

  • Substitution Patterns : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) at the phenyl ring to enhance electrophilicity and target binding.
  • Steric Effects : Compare meta- vs. para-substituted phenyl groups to optimize steric hindrance.
  • Biological Testing : Prioritize derivatives with IC₅₀ values <10 µM in kinase inhibition assays .

Methodological Notes

  • Safety : Always use PPE (gloves, goggles) and fume hoods when handling amines. Refer to SDS guidelines for spill management and first aid .
  • Data Reproducibility : Document reaction conditions (solvent, catalyst, temperature) and characterization parameters (NMR shifts, retention times) meticulously .

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